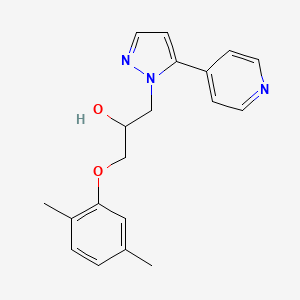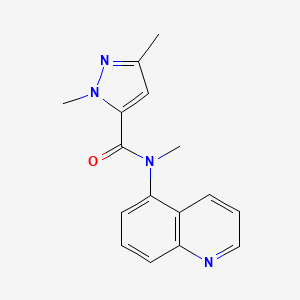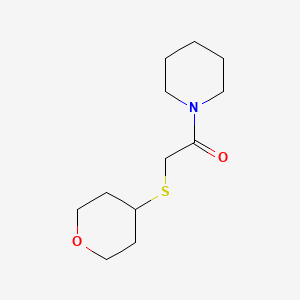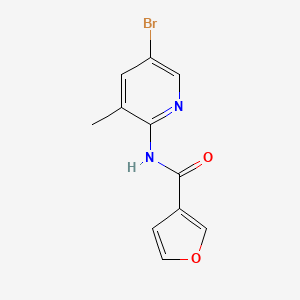![molecular formula C13H18OS B7630993 4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)
4-[(2-Methylphenyl)methylsulfanyl]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylphenyl)methylsulfanyl]oxane, also known as 4-Methylthio-2-phenylmethyl Oxane, is a chemical compound that belongs to the class of thioether compounds. The compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)methylsulfanyl]oxane is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound may also act as an inhibitor of enzymes involved in cell signaling pathways, leading to the inhibition of cancer cell growth. In agriculture, the compound may act as a pesticide by disrupting the nervous system of insects and inhibiting the growth of fungi. In industry, the compound may act as a lubricant additive by reducing friction and wear between moving parts.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-Methylphenyl)methylsulfanyl]oxane has no significant toxic effects on human cells and tissues. However, the compound may cause skin irritation and respiratory problems if inhaled or ingested. In agriculture, the compound may have toxic effects on non-target organisms such as bees and other pollinators. In industry, the compound may have toxic effects on aquatic organisms if released into water bodies.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(2-Methylphenyl)methylsulfanyl]oxane in lab experiments include its high purity, stability, and low cost. The compound is also readily available from commercial suppliers. However, the limitations of using the compound in lab experiments include its potential toxicity to human and non-target organisms, as well as its limited solubility in certain solvents.
Future Directions
Future research on 4-[(2-Methylphenyl)methylsulfanyl]oxane could focus on the following areas:
1. Further studies on the mechanism of action of the compound in cancer cells and insects.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the compound's potential as a drug candidate for cancer treatment.
4. Investigation of the compound's potential as a natural pesticide for agricultural use.
5. Development of new lubricant formulations using the compound as an additive.
Conclusion:
In conclusion, 4-[(2-Methylphenyl)methylsulfanyl]oxane is a chemical compound that has potential applications in medicine, agriculture, and industry. The compound has been studied for its potential anticancer, insecticidal, fungicidal, and lubricating properties. While the compound has advantages for lab experiments, it also has limitations due to its potential toxicity. Future research on the compound could lead to new discoveries and applications in various fields.
Synthesis Methods
The synthesis of 4-[(2-Methylphenyl)methylsulfanyl]oxane involves the reaction of 2-methylbenzyl chloride with sodium sulfide in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction takes place under reflux conditions at a temperature of 80-100°C for several hours. The product is then purified by recrystallization or chromatography to obtain a pure compound.
Scientific Research Applications
The compound has been the subject of scientific research due to its potential applications in various fields. In medicine, 4-[(2-Methylphenyl)methylsulfanyl]oxane has been studied for its potential anticancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, the compound has been studied for its potential use as a pesticide. Studies have shown that the compound has insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, the compound has been studied for its potential use as a lubricant additive. Studies have shown that the compound has excellent lubricating properties, making it a potential alternative to synthetic lubricants.
properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHZKDCXWXTKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenyl)methylsulfanyl]oxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)


![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)




